4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole
Description
4-Chloro-1-(4-fluorobenzoyl)-1H-pyrazole is a pyrazole derivative featuring a 4-chloro substituent on the pyrazole ring and a 4-fluorobenzoyl group at the N1 position. Pyrazole derivatives are renowned for their versatility in medicinal and agrochemical applications due to their ability to engage in hydrogen bonding, π-π interactions, and halogen-mediated contacts.
Properties
Molecular Formula |
C10H6ClFN2O |
|---|---|
Molecular Weight |
224.62 g/mol |
IUPAC Name |
(4-chloropyrazol-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-5-13-14(6-8)10(15)7-1-3-9(12)4-2-7/h1-6H |
InChI Key |
FTDJTWUEACFTRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N2C=C(C=N2)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=C(C=N2)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
Key structural variations among pyrazole derivatives include substituents at the N1 position, halogenation patterns, and additional functional groups (e.g., trifluoromethyl, methoxy). These modifications significantly impact physicochemical properties and biological activities.
Table 1: Structural and Functional Comparisons
Intermolecular Interactions and Crystal Packing
- Halogen atoms (Cl, F) participate in C-H⋯Cl/F and halogen bonding, influencing crystal packing and stability. For example, weak C-H⋯O/π interactions in contribute to cohesive crystal structures .
- Electron-withdrawing groups (e.g., CF3 in ) enhance metabolic stability and binding affinity in agrochemicals .
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation of 4-chloro-1H-pyrazole with 4-fluorobenzoyl chloride remains the most widely reported method. The reaction employs Lewis acids such as anhydrous FeCl₃ or AlCl₃ to facilitate electrophilic substitution at the pyrazole’s N1 position. A representative procedure involves:
-
Dissolving 4-chloro-1H-pyrazole (1.0 equiv) in 1,2-dichloroethane.
-
Adding 4-fluorobenzoyl chloride (1.2 equiv) dropwise under nitrogen.
-
Introducing FeCl₃ (1.5 equiv) at 0°C to mitigate exothermic side reactions.
Key Data:
Solvent and Temperature Optimization
Halogenated solvents like 1,2-dichloroethane improve regioselectivity by stabilizing the acylium ion intermediate. Substituting with hydrofluorocarbons (e.g., 1,1,1,3,3-pentafluorobutane) reduces environmental impact while maintaining yields >70%. Low-temperature protocols (0–5°C) suppress tricyclic byproduct formation but require extended reaction times (24–36 hours).
Alternative Routes: Hydrazine Cyclization
Cyclocondensation of Hydrazines with β-Keto Esters
A patent-pending method (WO2012025469A1) adapts hydrazine cyclization for pyrazole synthesis. Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate reacts with methyl hydrazine in halogenated solvents to form the pyrazole core, followed by benzoylation.
Procedure Highlights:
Challenges in Regioselectivity
Unsubstituted hydrazines often yield regioisomeric mixtures. Introducing methyl or aryl groups on hydrazine (R₂ ≠ H) improves selectivity for the 1H-pyrazole isomer. For example, methyl hydrazine achieves >90% regioselectivity for 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole over its 5-substituted counterpart.
Purification and Byproduct Management
Acidic Workup
Post-reaction mixtures are quenched with 2N HCl at 0°C to dissolve unreacted FeCl₃ and prevent emulsion formation. This step reduces tricyclic byproduct (V) content from 5% to <1%.
Recrystallization Techniques
Crude product recrystallization from ethanol/water (4:1 v/v) removes residual 2-fluorobenzoic acid. Key parameters:
-
Solvent Ratio: Critical for avoiding co-precipitation of byproducts.
Scalability and Environmental Impact
Solvent Recycling
Halogenated solvents like 1,1,1,3,3-pentafluorobutane are recoverable via distillation (92–94°C at 30 mbar), reducing waste by 60% compared to traditional solvents.
Atom Economy
Friedel-Crafts acylation exhibits superior atom economy (78%) versus cyclocondensation (65%) due to fewer synthetic steps.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between pyrazole precursors and 4-fluorobenzoyl chloride. For example, analogous pyrazolone derivatives are synthesized via multi-step procedures, including cyclization and crystallization from ethanol to achieve high purity . Optimization strategies include:
- Stoichiometric control : Precise molar ratios of reactants to minimize byproducts.
- Temperature modulation : Stepwise heating (e.g., reflux in ethanol) to enhance yield.
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients effectively isolates the target compound .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (1H, 13C): Confirms substituent positions and aromatic proton environments .
- IR spectroscopy : Identifies carbonyl (C=O) and C-Cl/F stretches (~1700 cm⁻¹ and 700–500 cm⁻¹, respectively) .
- X-ray crystallography : Resolves molecular conformation; dihedral angles between pyrazole and fluorobenzoyl groups indicate conjugation extent (e.g., 8.35–18.23° in similar structures) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (degradation onset ~435 K in related compounds) .
Advanced Research Questions
Q. How does the presence of electron-withdrawing groups (chloro, fluorobenzoyl) influence the reactivity and stability of this compound?
- Methodological Answer :
- Electronic effects : The chloro and fluorobenzoyl groups enhance electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions (e.g., Suzuki couplings). Fluorine’s inductive effect stabilizes the carbonyl group, reducing hydrolysis susceptibility .
- Conformational stability : X-ray data show planar arrangements between the pyrazole and fluorobenzoyl moieties, promoting π-π stacking in crystal lattices .
- Metabolic stability : Fluorine’s lipophilicity improves membrane permeability, a critical factor in pharmacological studies .
Q. What strategies resolve data contradictions arising from tautomeric forms or isomerization during synthesis?
- Methodological Answer :
- Tautomer identification : Single-crystal X-ray diffraction distinguishes tautomers (e.g., 3- vs. 5-substituted pyrazoles) .
- Reaction condition control : Adjusting solvent polarity (e.g., DMF vs. THF) or temperature minimizes isomerization. For example, ortho:para isomer ratios (14:1) are maintained via low-temperature quenching .
- Analytical validation : HPLC-MS or 1H NMR integration quantifies isomer ratios, ensuring reproducibility .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Simulates binding to target proteins (e.g., cannabinoid receptors) using software like AutoDock. Compare with known ligands (e.g., anandamide) to predict affinity .
- QSAR modeling : Correlates substituent effects (e.g., Hammett σ values for chloro/fluoro) with bioactivity. Parameters like logP and polar surface area guide solubility predictions .
- In vitro validation : Prioritize derivatives with favorable computed metrics for cytotoxicity assays (e.g., MTT tests on cancer cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
